molecular formula C7H5N3O2S B1302531 5-Nitro-1,3-benzothiazol-2-amine CAS No. 73458-39-6

5-Nitro-1,3-benzothiazol-2-amine

Cat. No.: B1302531
CAS No.: 73458-39-6
M. Wt: 195.2 g/mol
InChI Key: FISVWAMPAATJLP-UHFFFAOYSA-N
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Description

5-Nitro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiazole derivatives, a group to which 5-nitro-1,3-benzothiazol-2-amine belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to inhibition of the enzymes’ activities . This interaction could potentially result in changes in the normal functioning of the cell.

Biochemical Pathways

Given the range of enzymes that benzothiazole derivatives are known to inhibit , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as disruption of DNA replication, protein synthesis, and other cellular processes.

Result of Action

Given the potential inhibition of various enzymes by benzothiazole derivatives , the compound could potentially disrupt normal cellular processes, leading to various effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

5-Nitro-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein aggregation. It interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to modulate the aggregation of α-synuclein and tau proteins, which are associated with neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The compound inhibits the formation of fibrils and oligomers, thereby reducing the toxic effects of protein aggregation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuroblastoma cells, the compound has been observed to inhibit the formation of inclusion bodies, which are aggregates of misfolded proteins . This inhibition is dose-dependent, with higher concentrations leading to more significant reductions in protein aggregation . Additionally, the compound’s impact on gene expression includes the downregulation of genes involved in protein misfolding and aggregation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on proteins, preventing their misfolding and subsequent aggregation . The compound also inhibits enzyme activity that promotes protein aggregation, thereby maintaining protein homeostasis within cells . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in protein folding and degradation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied extensively in laboratory settings. Over time, the compound remains stable under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that the compound maintains its inhibitory effects on protein aggregation even after prolonged exposure . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over time, with no significant loss of activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits protein aggregation without causing adverse effects . At higher doses, some toxic effects have been observed, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate protein folding and degradation . The compound’s effects on metabolic flux include alterations in the levels of metabolites involved in protein homeostasis . These interactions help maintain cellular balance by preventing the accumulation of misfolded proteins and promoting their degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where it can exert its effects on protein aggregation . The compound’s accumulation in specific cellular compartments is essential for its activity, as it ensures that the compound reaches its target proteins and enzymes.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound is directed to specific compartments within the cell, including the endoplasmic reticulum and the cytoplasm . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can interact with its target proteins and enzymes . This localization is essential for the compound’s activity, as it ensures that it reaches the sites where protein aggregation occurs.

Biological Activity

5-Nitro-1,3-benzothiazol-2-amine (CAS Number: 73458-39-6) is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H5N3O2SC_7H_5N_3O_2S and a molecular weight of 195.20 g/mol. Its structure features a benzothiazole core, which consists of a benzene ring fused to a thiazole ring, with a nitro group at the fifth position and an amino group at the second position. This unique arrangement contributes to its reactivity and biological profile .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, particularly against pathogenic organisms such as Leishmania species, which are responsible for leishmaniasis. In vitro studies indicate that it inhibits the growth of these parasites, suggesting its potential as a therapeutic agent for treating parasitic infections .
  • Neuroprotective Effects : Research suggests that this compound may modulate protein aggregation associated with neurodegenerative diseases. It has been shown to inhibit the aggregation of proteins like α-synuclein and tau by binding to these proteins and preventing their misfolding .
  • Analgesic Activity : A study reported that this compound exhibits analgesic properties at doses around 100 mg/kg, indicating its potential application in pain management .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organism/ProcessMechanism
AntimicrobialLeishmania spp.Inhibition of growth
Neuroprotectionα-synuclein, tauInhibition of protein aggregation
AnalgesicPain pathwaysModulation of pain response

Case Studies

  • Antiparasitic Potential : In a controlled laboratory setting, this compound was tested against various strains of Leishmania. Results indicated a dose-dependent inhibition of parasite growth, highlighting its potential as a lead compound in drug development for leishmaniasis treatment.
  • Neurodegenerative Disease Research : A study investigating the effects of this compound on protein aggregation found that it effectively reduced the formation of aggregates in models mimicking neurodegenerative conditions. This suggests that it may have therapeutic implications for diseases like Alzheimer's and Parkinson's .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Amino-5-nitrothiazoleThiazole ring with amino and nitro groupsAntimicrobial propertiesPrecursor for other bioactive compounds
BenzothiazoleBasic structure without additional groupsVaries widelyLess specific activity compared to 5-nitro derivative
5-NitrobenzimidazoleBenzimidazole core with nitro groupAntiparasitic effectsMore focused on bacterial infections

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Nitro-1,3-benzothiazol-2-amine, and what critical reaction conditions must be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of a nitro-substituted aniline derivative with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid. Key steps include maintaining temperatures below 10°C during bromine addition to prevent side reactions, followed by recrystallization from ethanol for purification. Reaction progress is monitored via TLC, and purity is assessed using HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • FT-IR : Identify NH₂ stretching (3294–3107 cm⁻¹), C=N (1423–1452 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .
  • ¹H/¹³C NMR : Look for NH₂ protons (δ ~5.5–6.0 ppm) and aromatic protons influenced by the nitro group’s electron-withdrawing effect. Carbon signals for the benzothiazole ring and nitro-substituted carbons are critical .

Q. How is the purity of this compound validated, and what analytical thresholds are recommended?

  • Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30). A purity threshold of ≥98% is typical for research-grade material. Residual solvents (e.g., acetic acid) should be quantified via GC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular packing and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at 173 K (e.g., using a Stoe IPDS-2 diffractometer) reveals hydrogen-bonded dimers (N–H⋯N interactions) and π-π stacking. Refinement via SHELXL software (R factor < 0.05) provides bond lengths and angles, with intermolecular interactions visualized using Mercury software . Example

  • Hydrogen bond geometry : N1–H1⋯N2 (d = 2.89 Å, θ = 168°) .
  • Crystallographic data : Space group P1̄, Z = 2, V = 500 ų .

Q. What strategies address contradictions in reported biological activities of benzothiazole derivatives, such as variable IC₅₀ values across cancer cell lines?

  • Methodological Answer :

  • In vitro assays : Standardize protocols (e.g., MTT assay, 48-h incubation) across cell lines (e.g., HCT-116, HT29) to minimize variability .
  • Statistical validation : Use ANOVA to compare replicates and assess significance (p < 0.05). Confounders like solvent effects (DMSO concentration ≤0.1%) must be controlled .
  • Structure-activity relationship (SAR) : Correlate nitro group positioning with activity via molecular docking (e.g., AutoDock Vina) against target enzymes like PFOR .

Q. How are computational methods employed to predict the reactivity and binding modes of this compound in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. B3LYP/6-31G(d) is suitable for optimizing geometry .
  • Molecular docking : Simulate binding to PFOR enzyme (PDB: 1PZO) using GROMACS. Key interactions include hydrogen bonds with Arg314 and hydrophobic contacts with Phe168 .

Q. What experimental approaches validate the proposed mechanism of action for this compound in anaerobic organisms?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure PFOR activity spectrophotometrically (decrease in NADH absorption at 340 nm) in Clostridium difficile lysates .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and PFOR .

Q. Data Presentation and Analysis

Q. How should researchers present crystallographic data for this compound in publications?

  • Methodological Answer : Include tables for:

  • Crystal data : Space group, unit cell parameters (a, b, c, α, β, γ), V, Z .
  • Refinement details : R₁, wR₂, goodness-of-fit (GOF) .
  • Hydrogen bonds : Donor-acceptor distances and angles .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and apply the Hill equation for curve fitting .

Q. Conflict Resolution in Data Interpretation

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Rescore docking poses : Apply molecular dynamics (MD) simulations (50 ns) to assess binding stability .
  • Validate via mutagenesis : Introduce point mutations (e.g., Arg314Ala) in the target enzyme to test predicted interactions .

Properties

IUPAC Name

5-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISVWAMPAATJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373051
Record name 5-nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73458-39-6
Record name 5-nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methanol (1.6 L) was added sodium methoxide (8.64 g). While stirring, 1-benzoyl-3-(2-fluoro-5-nitro-phenyl)-thiourea (16 g) was added as a solid and the mixture stirred at room temperature for 17 hours. After this time, the reaction mixture was cooled in an ice bath and then filtered. The precipitate was washed with water (7.10 g, 86%). 1H-NMR δ: 8.05 (d, 1H, J=2.2 Hz), 7.97 (brs, 2H), 7.93 (s, 1H), 7.90 (d, 1H, J=2.2 Hz); MS (ESI) 195.8 (M+1, 100%).
Quantity
16 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.64 g
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane (tetrahydrothiophene 1,1-dioxide) is stirred at 110° to 120° C. for 12 hours. After cooling, the mixture is thoroughly stirred with 800 ml of water, and the solid is filtered off with suction and washed with water. After drying, 11.2 g of a yellow powder which, according to HPLC analysis (high pressure liquid chromatography), contains 69.5% of 2-amino-5-nitrobenzothiazole (corresponding to 80% of theory) are obtained. Recrystallisation from dimethylformamide raises the melting point to 307° C. (decomposition) (Zhur. Obschei Khim. 30, 1363-6 (1960) reports melting point 308°-309° C., decomposition).
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 5.06 g of 2,4-dinitrochlorobenzene and 7.6 g of ammonium thiocyanate in 25 ml of sulpholane is heated, with stirring, to 150° C. and maintained at this temperature for 1.5 hours. The product is discharged into 300 ml of water, and the solid is filtered off with suction and washed with water. After drying, 6.57 g of crude 2-amino-5-nitrobenzothiazole are obtained. The identity was confirmed by TLC comparison (TLC=thin-layer chromatography) with authentic material.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 8.63 g of 2-chloro-5-nitroaniline and 9.9 g of sodium sulphide trihydrate in 80 ml of butyl glycol was stirred at 80° C. for 30 minutes. After adding 4.16 ml of concentrated sulphuric acid, 7.6 g of thiourea were added to the 2-amino-4-nitrothiophenol, and the mixture was stirred at 120° C. for 3 hours. The reaction mixture was discharged into 400 ml of water and 50 ml of methanol, and the solid was filtered off with suction and washed with water. 5.4 g of crude 2-amino-5-nitrobenzothiazole, the identity of which was confirmed by TLC comparison with authentic material, were obtained.
Quantity
8.63 g
Type
reactant
Reaction Step One
Name
sodium sulphide trihydrate
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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